molecular formula C9H9ClF3N B3222383 (1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 1213108-25-8

(1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B3222383
CAS No.: 1213108-25-8
M. Wt: 223.62
InChI Key: FRTKYTPNAHAITD-RXMQYKEDSA-N
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Description

(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine is a chiral aromatic amine of high interest in advanced chemical and pharmaceutical research. This compound features a stereogenic center (R-configuration) adjacent to the amine group on a benzene ring that is substituted with both a chloro and a trifluoromethyl group, making it a versatile and valuable scaffold for medicinal chemistry . The molecular formula is C9H9ClF3N, and it has a molecular weight of 223.62 g/mol . The presence of the trifluoromethyl group is a common strategy in drug design to influence a molecule's metabolic stability, lipophilicity, and binding affinity. As a chiral building block, this amine is primarily used in the synthesis of more complex molecules, potentially serving as a key intermediate for active pharmaceutical ingredients (APIs) or as a precursor for ligands in catalysis . Its structural motif is relevant in the development of novel therapeutic agents, and it may be incorporated into compounds for probing biological mechanisms. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

(1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTKYTPNAHAITD-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)C(F)(F)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using a chiral catalyst. For example, the reduction of ®-1-[4-(trifluoromethyl)phenyl]ethanol with borane-dimethyl sulfide complex in the presence of a chiral oxazaborolidine catalyst has been reported .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale asymmetric reduction processes. The use of environmentally friendly and cost-effective reagents, such as sodium trifluoromethanesulfinate (CF3SO2Na), is preferred for scalability and sustainability .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.

    Reduction: Reduction reactions can yield the corresponding amine or alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

This compound is characterized by the presence of a trifluoromethyl group and a chlorine atom on the phenyl ring, which enhances its lipophilicity and metabolic stability. These properties allow it to interact effectively with biological targets, making it a valuable compound in drug development.

Mechanism of Action:

  • The trifluoromethyl group increases the compound's hydrophobic character, aiding in membrane permeability.
  • The chlorine atom can engage in hydrogen bonding and halogen bonding, contributing to its biological activity.

Antidepressant Activity

Research indicates that (1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine exhibits potential antidepressant properties. In a study involving animal models, the compound demonstrated significant effects on serotonin reuptake inhibition, suggesting its utility as a selective serotonin reuptake inhibitor (SSRI) .

Study Findings
Animal Model StudyShowed significant antidepressant effects through serotonin reuptake inhibition.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism involves the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

Study Findings
In Vitro Cancer StudyInduced apoptosis in resistant cancer cell lines.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Can be converted to imines or nitriles using oxidizing agents like potassium permanganate.
  • Reduction : Reducing agents such as lithium aluminum hydride can yield corresponding amines or alcohols.
  • Nucleophilic Substitution : The compound can undergo substitution reactions to introduce different functional groups onto the phenyl ring .

Pharmaceutical Manufacturing

Due to its properties and biological activity, this compound is increasingly used in pharmaceutical manufacturing. Its role as an intermediate in the synthesis of complex drug molecules enhances its significance in industrial applications.

Chemical Research

In chemical research, this compound is utilized for developing new synthetic methodologies and exploring structure-activity relationships (SAR) in drug design.

Mechanism of Action

The mechanism of action of (1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The chlorine atom on the phenyl ring can participate in various interactions, including hydrogen bonding and halogen bonding, which contribute to the compound’s biological activity .

Comparison with Similar Compounds

Research and Application Insights

  • Pharmaceutical Relevance : The target compound’s CF₃ and Cl substituents make it a candidate for drug development, particularly for targets requiring hydrophobic and electron-deficient aryl interactions (e.g., GPCRs ).
  • Safety : Similar compounds (e.g., ) are classified as irritants, necessitating handling under inert atmospheres .

Biological Activity

(1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine, also known as a chiral amine compound, is characterized by its unique structural features, including a trifluoromethyl group and a chlorine atom on the phenyl ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C9H9ClF3N
  • CAS Number : 1213108-25-8
  • Molecular Weight : 223.62 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, facilitating effective interaction with biological targets. The chlorine atom can participate in hydrogen bonding and halogen bonding, contributing to the compound's overall biological activity.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. For instance, it has been evaluated for its inhibitory effects on specific cancer cell lines, demonstrating notable potency.

Compound Cell Line IC50 (nM) Effect
This compoundHCT11650Inhibitory effect on tumor growth
This compoundKMS-12 BM1400Moderate potency

The compound exhibited a significant reduction in tumor growth in xenograft models, suggesting its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

Another aspect of its biological activity involves enzyme inhibition. The compound has been shown to interact with various enzymes, which may be linked to its pharmacological effects.

Enzyme IC50 (nM) Activity
FGFR115.0Good enzymatic inhibition
ERK1/220.0Selective inhibition

These findings indicate that this compound could serve as a lead compound for developing inhibitors targeting specific pathways involved in cancer progression .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study on HCT116 Tumor Growth :
    • Objective: To evaluate the antitumor efficacy.
    • Method: Xenograft model using HCT116 colon cancer cells.
    • Results: Significant reduction in tumor volume was observed after treatment with the compound.
  • Inhibition of FGFR Pathway :
    • Objective: To assess the inhibitory effects on fibroblast growth factor receptors.
    • Method: Enzymatic assays were conducted to determine IC50 values.
    • Results: The compound showed promising results with an IC50 of 15 nM against FGFR1, indicating strong potential for further development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine, and how is enantiomeric purity ensured?

  • Synthetic Routes :

  • Friedel-Crafts Acylation : Acyl chloride intermediates can be synthesized via Friedel-Crafts reactions using Lewis acid catalysts (e.g., AlCl₃) to introduce ketone groups to aromatic rings. Subsequent reduction (e.g., using NaBH₄ with chiral catalysts) yields the amine .
  • Azide Reduction : Azide precursors (e.g., 2-((2-(trifluoromethyl)phenyl)thio)ethan-1-amine derivatives) can be reduced using Pd/C or other catalysts to produce enantiomerically pure amines .
    • Enantiomeric Purity : Chiral chromatography (e.g., HPLC with chiral stationary phases) or stereoselective synthesis using chiral auxiliaries ensures purity. NMR analysis of diastereomeric salts (e.g., tartrate derivatives) can also confirm configuration .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • ¹H/¹³C/¹⁹F NMR :

  • ¹H NMR : Look for splitting patterns of the ethanamine backbone (δ 1.2–1.5 ppm for CH₃, δ 3.0–3.5 ppm for NH₂).
  • ¹⁹F NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ -60 to -70 ppm .
    • X-ray Crystallography : Resolves absolute configuration and confirms stereochemistry. For example, analogous compounds with chloro-fluorophenyl groups show planar aromatic rings and specific bond angles .

Q. What are the critical safety considerations when handling this amine in laboratory settings?

  • Safety Protocols :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood due to potential volatility and respiratory hazards .
    • Waste Disposal : Segregate amine-containing waste and neutralize with dilute HCl before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or stereochemical outcomes in the synthesis of this chiral amine?

  • Density Functional Theory (DFT) : Models transition states to predict enantioselectivity in catalytic reductions (e.g., asymmetric hydrogenation of imine intermediates). For example, B3LYP/6-31G* calculations can optimize chiral catalyst interactions .
  • Molecular Docking : Predicts binding affinities of the trifluoromethyl group with biological targets (e.g., enzymes or receptors), aiding in rational drug design .

Q. What strategies resolve conflicting crystallographic and spectroscopic data regarding the compound's conformation?

  • Case Study : If X-ray data (e.g., bond lengths of 1.45 Å for C-Cl) conflicts with NMR coupling constants (e.g., J = 8 Hz for adjacent protons), perform variable-temperature NMR to assess dynamic effects. Cross-validate with IR spectroscopy for functional group consistency .
  • Dynamic NMR : Detects rotational barriers in trifluoromethyl groups, which may explain discrepancies between solid-state (X-ray) and solution (NMR) conformations .

Q. In pharmacological studies, how does the trifluoromethyl group influence the compound's interactions with biological targets?

  • Mechanistic Insights :

  • The CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability.
  • In enzyme inhibition assays (e.g., dihydroorotate dehydrogenase), CF₃-substituted amines show 10–100x higher potency compared to non-fluorinated analogs due to hydrophobic interactions with active sites .
    • Structure-Activity Relationship (SAR) : Replace CF₃ with CH₃ or Cl to quantify its contribution to binding affinity. For example, CF₃ analogs exhibit IC₅₀ values of 0.5 µM vs. 5 µM for CH₃ derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine
Reactant of Route 2
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(1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine

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